molecular formula C7H13Cl2N3 B6188491 N3,N3-dimethylpyridine-3,4-diamine dihydrochloride CAS No. 2639415-25-9

N3,N3-dimethylpyridine-3,4-diamine dihydrochloride

Cat. No.: B6188491
CAS No.: 2639415-25-9
M. Wt: 210.1
InChI Key:
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Description

N3,N3-dimethylpyridine-3,4-diamine dihydrochloride is a chemical compound with the molecular formula C7H12ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride can be achieved through a multi-step process. One common method involves the reaction of pyridine with methyl chloride in an appropriate solvent to form N,N′-dimethylpyridine. This intermediate is then subjected to a reduction reaction to yield N3,N3-dimethylpyridine-3,4-diamine .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N3,N3-dimethylpyridine-3,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N3,N3-dimethylpyridine-3,4-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which N3,N3-dimethylpyridine-3,4-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or activator, depending on the context. The pathways involved can include binding to active sites on enzymes or interacting with receptor proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N′-dimethylpyridine: An intermediate in the synthesis of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride.

    Pyridine: The parent compound from which this compound is derived.

    N3,N3-dimethylpyridine-2,4-diamine: A structural isomer with different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N3,N3-dimethylpyridine-3,4-diamine dihydrochloride involves the reaction of 3,4-diaminopyridine with dimethyl sulfate followed by treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "3,4-diaminopyridine", "dimethyl sulfate", "hydrochloric acid" ], "Reaction": [ "3,4-diaminopyridine is reacted with excess dimethyl sulfate in the presence of a base such as potassium carbonate to yield N3,N3-dimethylpyridine-3,4-diamine.", "The resulting product is then treated with hydrochloric acid to form N3,N3-dimethylpyridine-3,4-diamine dihydrochloride.", "The dihydrochloride salt is then isolated and purified through recrystallization." ] }

CAS No.

2639415-25-9

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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